molecular formula C17H25ClO2 B14481376 Decyl 4-chlorobenzoate CAS No. 70136-01-5

Decyl 4-chlorobenzoate

Cat. No.: B14481376
CAS No.: 70136-01-5
M. Wt: 296.8 g/mol
InChI Key: ASTUITNORCWJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl 4-chlorobenzoate is an organic compound with the molecular formula C17H25ClO2. It is an ester derived from 4-chlorobenzoic acid and decanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 4-chlorobenzoate can be synthesized through the esterification reaction between 4-chlorobenzoic acid and decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Decyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-chlorobenzoic acid and decanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Hydrolysis: 4-chlorobenzoic acid and decanol.

    Reduction: Decyl 4-chlorobenzyl alcohol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Decyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research on its derivatives has shown potential antimicrobial and antifungal properties.

    Industry: It is used in the formulation of specialty chemicals and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of decyl 4-chlorobenzoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-chlorobenzoic acid and decanol. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, making it a versatile compound for various chemical transformations.

Comparison with Similar Compounds

    4-Chlorobenzoic acid: The parent acid from which decyl 4-chlorobenzoate is derived.

    Decyl benzoate: An ester similar to this compound but without the chlorine substituent on the benzene ring.

    4-Chlorobenzyl alcohol: A reduction product of this compound.

Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a chlorine-substituted aromatic ring. This combination imparts distinct chemical and physical properties, making it useful in various applications where both hydrophobic and reactive aromatic functionalities are desired.

Properties

CAS No.

70136-01-5

Molecular Formula

C17H25ClO2

Molecular Weight

296.8 g/mol

IUPAC Name

decyl 4-chlorobenzoate

InChI

InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13H,2-9,14H2,1H3

InChI Key

ASTUITNORCWJGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.